(4E)-3-(chloromethyl)-4-[(1H-indol-4-yl)methylidene]-4,5-dihydro-1,2-oxazol-5-one
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Overview
Description
(4E)-3-(chloromethyl)-4-[(1H-indol-4-yl)methylidene]-4,5-dihydro-1,2-oxazol-5-one is a complex organic compound that features a chloromethyl group, an indole moiety, and an oxazolone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-3-(chloromethyl)-4-[(1H-indol-4-yl)methylidene]-4,5-dihydro-1,2-oxazol-5-one typically involves multi-step organic reactions. One common method includes the condensation of an indole derivative with a chloromethyl ketone, followed by cyclization to form the oxazolone ring. The reaction conditions often require the use of strong acids or bases as catalysts and may involve heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and recrystallization are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4E)-3-(chloromethyl)-4-[(1H-indol-4-yl)methylidene]-4,5-dihydro-1,2-oxazol-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxazolone ring to other functional groups.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can react with the chloromethyl group under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4E)-3-(chloromethyl)-4-[(1H-indol-4-yl)methylidene]-4,5-dihydro-1,2-oxazol-5-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme interactions and protein binding. Its indole moiety is known to interact with various biological targets, making it a valuable tool for biochemical studies.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases involving enzyme dysregulation.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties can enhance the performance of various industrial products.
Mechanism of Action
The mechanism of action of (4E)-3-(chloromethyl)-4-[(1H-indol-4-yl)methylidene]-4,5-dihydro-1,2-oxazol-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can bind to active sites on enzymes, inhibiting their activity or altering their function. Additionally, the oxazolone ring can participate in hydrogen bonding and other interactions that modulate the compound’s biological effects.
Properties
IUPAC Name |
3-(chloromethyl)-4-(indol-4-ylidenemethyl)-2H-1,2-oxazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O2/c14-7-12-10(13(17)18-16-12)6-8-2-1-3-11-9(8)4-5-15-11/h1-6,16H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKFZXGWKXZKWKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C(NOC2=O)CCl)C3=CC=NC3=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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